molecular formula C18H19FN2O4 B2909104 N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797160-06-5

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2909104
CAS No.: 1797160-06-5
M. Wt: 346.358
InChI Key: UBXXWLCEBGIIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by the presence of fluorine, methoxy, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluorophenyl and 3-methoxyphenyl intermediates, which are then coupled through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and derivatives with fluorine and methoxy groups. Examples might be N1-(3-chlorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide or N1-(3-fluorophenyl)-N2-(2-ethoxy-2-(3-methoxyphenyl)ethyl)oxalamide.

Uniqueness

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-24-15-8-3-5-12(9-15)16(25-2)11-20-17(22)18(23)21-14-7-4-6-13(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXXWLCEBGIIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.